3-(1-methylcyclopropyl)-1H-pyrazole
Overview
Description
3-(1-Methylcyclopropyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropyl hydrazine with 1,3-diketones or β-keto esters, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrazole ring to a dihydropyrazole.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other substituents such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkylating agents, and arylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(1-Methylcyclopropyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropene: A compound used as a plant growth regulator.
Cyclopropylpyrazole: A similar compound with a cyclopropyl group attached to the pyrazole ring.
1-Methylpyrazole: A compound with a methyl group attached to the pyrazole ring.
Uniqueness
3-(1-Methylcyclopropyl)-1H-pyrazole is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(3-4-7)6-2-5-8-9-6/h2,5H,3-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQTRKDYZKYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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